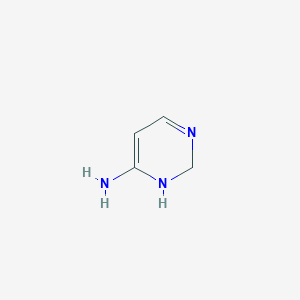

2,3-Dihydropyrimidin-4-amine

説明

Historical Context and Evolution of Dihydropyrimidine (B8664642) Synthesis

The journey into dihydropyrimidine chemistry began over a century ago with the pioneering work of Italian chemist Pietro Biginelli. In 1891, he reported a one-pot, three-component reaction between an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (B33335), which produced functionalized 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). wikipedia.orgbeilstein-journals.org This elegant cyclocondensation, now famously known as the Biginelli reaction, laid the foundational stone for the synthesis of this class of heterocycles. wikipedia.org For many years, this reaction was somewhat neglected, but it experienced a significant resurgence in interest in recent decades, largely driven by the discovery of the diverse pharmacological properties associated with the dihydropyrimidine core. nih.gov

The evolution of dihydropyrimidine synthesis has been marked by continuous innovation aimed at improving efficiency, yield, and substrate scope. Early methods often required harsh acidic conditions and long reaction times, yielding modest results. nih.gov Modern synthetic chemistry has introduced a plethora of advancements. These include the use of various Lewis and Brønsted acid catalysts, the development of solvent-free reaction conditions, and the application of microwave irradiation to accelerate the reaction. researchmap.jparabjchem.orgmdpi.com Furthermore, the principles of green chemistry have been applied, employing more environmentally benign and recyclable catalysts. dntb.gov.ua The scope of the reaction has also been expanded through solid-phase synthesis techniques, which are highly suitable for creating large libraries of compounds for screening purposes. cornell.edu Alongside the Biginelli reaction, other multi-component strategies like the Hantzsch dihydropyridine (B1217469) synthesis have also contributed to the synthetic arsenal (B13267) for creating related heterocyclic systems. mdpi.com

Significance of Dihydropyrimidine Frameworks in Heterocyclic Chemistry

Dihydropyrimidines represent a class of privileged scaffolds in medicinal and organic chemistry. beilstein-journals.org Their significance stems from their structural resemblance to the pyrimidine (B1678525) bases—cytosine, thymine, and uracil—which are fundamental building blocks of nucleic acids, DNA and RNA. clockss.orgresearchgate.net This inherent biocompatibility makes the dihydropyrimidine framework a frequent component in pharmacologically active molecules and natural products. nih.govresearchgate.net

The dihydropyrimidine core is not merely a passive structural element; it is a versatile pharmacophore that imparts a wide range of biological activities. Molecules containing this framework have been shown to exhibit antiviral, antitumor, antibacterial, and anti-inflammatory properties. nih.gov For instance, certain marine alkaloids, such as the batzelladines, which feature a dihydropyrimidine nucleus, have been identified as inhibitors of the HIV gp-120 protein. nih.gov The mitotic kinesin Eg5 inhibitor, Monastrol, a well-known anticancer agent, is also a dihydropyrimidine derivative. mdpi.com This structural motif serves as a crucial building block, allowing chemists to construct complex molecules with diverse therapeutic potential. wikipedia.org

Overview of Research Trajectories for Dihydropyrimidine Structures

Current research on dihydropyrimidine structures is vibrant and multifaceted, branching into several key areas. A primary focus remains the development of novel and more efficient synthetic methodologies. nih.gov This includes the design of new catalysts, the exploration of asymmetric synthesis to produce enantiomerically pure compounds, and the expansion of multi-component reactions to generate greater molecular diversity. beilstein-journals.org

A significant portion of research is dedicated to the medicinal applications of these compounds. Scientists are actively designing and synthesizing new dihydropyrimidine derivatives to target a wide array of diseases. beilstein-journals.org This involves creating libraries of related compounds and screening them for activity against specific biological targets, such as enzymes and receptors. For example, research has focused on developing DHPMs as calcium channel blockers, anti-hypertensive agents, and inhibitors of various kinases involved in cancer progression. mdpi.commdpi.com

For the specific isomer, 2,3-Dihydropyrimidin-4-amine , direct research appears limited. However, studies on closely related structures, such as 6-unsubstituted 2-aminodihydropyrimidines, provide valuable insights. A notable research direction involves the synthesis of these previously unavailable compounds from 2-thioxo derivatives. mdpi.com This approach opens avenues for creating novel aminodihydropyrimidines and evaluating their biological activities, such as their antiproliferative effects on cancer cell lines. mdpi.com The table below, adapted from research on related 2-aminodihydropyrimidines, illustrates the yields of various derivatives, showcasing the synthetic exploration in this chemical space.

| Entry | Aldehyde (R group) | Yield of 2-Thioxo Intermediate (%) | Yield of 2-Amino Derivative (%) |

|---|---|---|---|

| 1 | C6H5 | 88 | 85 |

| 2 | 4-MeC6H4 | 95 | 89 |

| 3 | 4-MeOC6H4 | 89 | 90 |

| 4 | 4-FC6H4 | 94 | 87 |

| 5 | 4-ClC6H4 | 96 | 91 |

| 6 | 2-Thienyl | 85 | 80 |

| 7 | n-Pr | 78 | 75 |

Data adapted from a study on the synthesis of 6-unsubstituted 2-aminodihydropyrimidines, illustrating typical yields for related structures. mdpi.com

This data highlights a viable synthetic pathway to aminodihydropyrimidines, suggesting that similar strategies could be employed or adapted for the synthesis of this compound. The exploration of its chemical reactivity and biological profile remains a promising, yet largely untapped, area for future research.

Structure

3D Structure

特性

IUPAC Name |

1,2-dihydropyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3/c5-4-1-2-6-3-7-4/h1-2,6H,3H2,(H2,5,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKKCYLSCLQVWFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1NC=CC(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50941116 | |

| Record name | 2,3-Dihydropyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50941116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

97.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19408-86-7 | |

| Record name | 1,2-Dihydro-4-pyrimidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19408-86-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2'-Deoxycytosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019408867 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dihydropyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50941116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-DIHYDROPYRIMIDIN-4-AMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7B694NC5LQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies of 2,3 Dihydropyrimidin 4 Amine and Its Analogs

Traditional Biginelli Reaction and its Catalytic Variants

The classical Biginelli reaction often suffered from low yields, especially with substituted aldehydes, and required harsh reaction conditions. nih.gov To overcome these limitations, a wide array of catalysts have been explored to improve the efficiency and scope of this important transformation.

The Biginelli reaction can be effectively catalyzed by both Brønsted and Lewis acids. wikipedia.org Brønsted acids, such as hydrochloric acid (HCl) and p-toluenesulfonic acid (p-TSA), were used in the original procedures to protonate the aldehyde and facilitate the reaction cascade. scispace.comunito.it More recently, chiral Brønsted acids, like chiral phosphoric acids and their derivatives, have been successfully employed to achieve enantioselective Biginelli reactions, producing chiral dihydropyrimidines in high yields and enantiomeric excesses. unito.it

Lewis acids have also proven to be powerful catalysts for this reaction. A variety of Lewis acids, including metal halides (e.g., ZnCl₂, FeCl₃, InCl₃), metal triflates (e.g., Yb(OTf)₃, Sc(OTf)₃, La(OTf)₃), and boron trifluoride (BF₃), have been utilized to enhance the reaction rate and yield. wikipedia.orgnih.govorganic-chemistry.org For instance, ytterbium triflate has been shown to be a particularly effective catalyst, allowing the reaction to proceed under solvent-free conditions with shortened reaction times and increased yields. organic-chemistry.org The cooperative catalysis of a Lewis acid and a Brønsted acid in a metal-organic framework has also been reported to be highly efficient for the solvent-free Biginelli reaction. acs.org

Table 1: Comparison of Brønsted and Lewis Acid Catalysts in the Biginelli Reaction

| Catalyst Type | Example Catalyst | Typical Reaction Conditions | Advantages |

| Brønsted Acid | p-Toluenesulfonic acid (p-TSA) | Reflux in ethanol (B145695) | Readily available, cost-effective |

| Chiral Brønsted Acid | Chiral Phosphoric Acid | Solvent-free or in various solvents | High enantioselectivity |

| Lewis Acid (Metal Halide) | Zinc Chloride (ZnCl₂) | Varies | Improved yields and reaction rates |

| Lewis Acid (Metal Triflate) | Ytterbium(III) triflate (Yb(OTf)₃) | Solvent-free | High efficiency, shorter reaction times |

| Cooperative Catalysis | Ni-DDIA (MOF) | Solvent-free | High turnover frequency, excellent yields |

A wide range of metals and their compounds have been investigated as catalysts for the Biginelli reaction, offering various advantages in terms of efficiency and reaction conditions. Metal chlorides such as copper(II) chloride (CuCl₂), cobalt(II) chloride (CoCl₂), and nickel(II) chloride (NiCl₂) have been used, with NiCl₂·6H₂O showing superior yields in the synthesis of 3,4-dihydropyrimidin-2(1H)-thiones compared to CuCl₂·2H₂O and CoCl₂·6H₂O. researchgate.net Lanthanide compounds, including lanthanide triflates and chlorides like cerium(III) chloride (CeCl₃·7H₂O), have also been found to be effective catalysts. nih.govrsc.org

Furthermore, nano-metal oxides such as nano-ZrO₂ have been employed as heterogeneous catalysts, leveraging their high surface area to facilitate the reaction. mdpi.com The use of nano-ZrO₂ in the Biginelli reaction has been shown to provide significant yields in a relatively short time. mdpi.com Palladium and Brønsted acid co-catalyzed multicomponent reactions have also been developed, furnishing spirofuran-hydropyrimidinone compounds in good yields and excellent diastereoselectivities. acs.org

Table 2: Performance of Various Metal-Based Catalysts

| Catalyst | Substrates | Solvent | Time (h) | Yield (%) |

| NiCl₂·6H₂O | Aromatic aldehyde, thiourea (B124793), ethyl acetoacetate (B1235776) | Not specified | Not specified | 50.3 |

| CuCl₂·2H₂O | Aromatic aldehyde, thiourea, ethyl acetoacetate | Not specified | Not specified | 6.2 |

| CoCl₂·6H₂O | Aromatic aldehyde, thiourea, ethyl acetoacetate | Not specified | Not specified | 0.7 |

| Nano-ZrO₂ | Benzaldehyde, urea (B33335), ethyl acetoacetate | Ethanol | 1 | 90 |

In recent years, organocatalysis has emerged as a powerful tool in asymmetric synthesis, and the Biginelli reaction is no exception. Chiral organocatalysts, such as prolinamides and thiourea derivatives, have been successfully employed to induce enantioselectivity in the formation of dihydropyrimidinones. acs.orgrsc.org For instance, a self-assembled methanoproline–thiourea organocatalyst has been developed for the asymmetric Biginelli reaction, affording a wide range of optically active 6-isopropyl-3,4-dihydropyrimidines in high yields and with excellent enantioselectivities (up to 99% ee). rsc.org It has also been discovered that the Biginelli reaction can be a urea-catalyzed multicomponent reaction, where a second molecule of urea acts as a catalyst for nearly every step of the reaction. acs.org

The use of enzymes as biocatalysts offers a green and efficient alternative for the synthesis of dihydropyrimidinones. Several common enzymes, including lipases, amylases, pepsin, and trypsin, have been screened for their catalytic activity in the Biginelli reaction. clockss.orgcrossref.org Trypsin from porcine pancreas and pepsin from hog stomach have shown significant catalytic activities, leading to high yields of the desired products. clockss.org The reusability of these enzymes has also been demonstrated, with trypsin showing good catalytic activity for up to four cycles. clockss.org

Table 3: Enzyme-Catalyzed Biginelli Reaction Yields

| Enzyme | Yield (%) after 72h |

| Trypsin (from porcine pancreas) | 88 |

| Pepsin (from hog stomach) | 85 |

| α-Amylase (from hog pancreas) | 75 |

| Amano lipase (B570770) M (from Mucor javanicus) | 65 |

| Porcine pancreatic lipase (PPL) | 10 |

Advanced and Green Synthetic Protocols

In line with the principles of green chemistry, significant efforts have been directed towards developing more sustainable and environmentally benign methods for the synthesis of 2,3-dihydropyrimidin-4-amine and its analogs. These advanced protocols focus on minimizing waste, reducing energy consumption, and using non-toxic reagents and solvents.

Conducting reactions under solvent-free conditions is a key aspect of green chemistry, as it eliminates the use of often toxic and volatile organic solvents. The Biginelli reaction has been successfully performed under solvent-free conditions using various catalysts, including alumina (B75360) sulfuric acid, ammonium (B1175870) chloride, and nano-γ-Al₂O₃/BF₃/Fe₃O₄ magnetic nanoparticles. kashanu.ac.irmdpi.comresearchgate.net These methods offer advantages such as high yields, short reaction times, and simple work-up procedures. researchgate.net

Microwave irradiation has emerged as a powerful technique to accelerate organic reactions. benthamdirect.com Microwave-assisted Biginelli reactions, often performed under solvent-free conditions, have been shown to drastically reduce reaction times from hours to minutes while providing excellent yields. asianpubs.orgmdpi.com For example, the use of sulfamic acid as a catalyst under microwave irradiation offers a green and efficient procedure with simple work-up. asianpubs.org The combination of microwave heating with various catalysts, including Lewis acids like Yb(OTf)₃ and supported catalysts, has been extensively explored, leading to the rapid and efficient synthesis of dihydropyrimidine (B8664642) libraries. acs.orgchemrxiv.org

Table 4: Comparison of Conventional Heating vs. Microwave Irradiation

| Method | Catalyst | Reaction Time | Yield (%) |

| Conventional Heating | Sulfamic acid | Hours | - |

| Microwave Irradiation | Sulfamic acid | Minutes | Excellent |

| Conventional Heating | Acid-functionalized mesoporous polymer | - | 15-25 |

| Microwave Irradiation | Acid-functionalized mesoporous polymer | 10 min | 89-98 |

Solid-phase synthesis offers several advantages for the preparation of compound libraries, including simplified purification and the potential for automation. scispace.com Several solid-phase protocols for the Biginelli reaction have been developed, utilizing different linkers and supports. scispace.comwikipedia.org These methods allow for the generation of diverse libraries of dihydropyrimidinones for high-throughput screening.

The use of supported catalysts is another important green chemistry approach that facilitates catalyst recovery and reuse, making the process more economical and environmentally friendly. acs.org A variety of solid supports, such as polymers, silica (B1680970), and alumina, have been used to immobilize catalysts for the Biginelli reaction. acs.orgbohrium.com For instance, polymer-supported ionic liquids and polymer-supported ferric chloride have been shown to be efficient and recyclable catalysts. acs.orgresearchgate.net Magnetically recoverable catalysts, where the catalyst is supported on magnetic nanoparticles, offer a particularly convenient method for catalyst separation. acs.orgtandfonline.com

Table 5: Examples of Supported Catalysts for the Biginelli Reaction

| Supported Catalyst | Support Material | Key Advantages |

| Polymer-supported ionic liquid | Merrifield's resin | Efficient catalysis, catalyst recyclability |

| Polymer-supported FeCl₃ | Polymer | Heterogeneous, reusable |

| Silica-supported sulfonic acid | Silica | Efficient, recoverable |

| Alumina sulfuric acid | Alumina | Remarkable reactivity at room temperature, solvent-free |

| Magnetic nano-catalyst (Fe₃O₄@C@OSO₃H) | Magnetic nanoparticles | Easy separation with a magnet, reusable |

Nanomaterial and Hydrogel-Catalyzed Reactions

The use of nanomaterials and hydrogels as catalysts in the synthesis of dihydropyrimidinones (DHPMs), close analogs of this compound, represents a significant advancement in green chemistry, offering high efficiency, reusability, and often milder reaction conditions.

Various nanomaterials have been successfully employed as catalysts. For instance, nano-zirconium dioxide (nano-ZrO2) has been utilized to catalyze the Biginelli reaction, a one-pot condensation of an aldehyde, urea, and a β-keto ester. mdpi.com The high surface area of the nanocatalyst allows for selective reactions and easy diffusion of products. mdpi.com In one study, the reaction of an aldehyde, urea, and ethyl acetoacetate in the presence of 20 mol% of nano-ZrO2 in ethanol at reflux for 60 minutes resulted in a 90% yield of the corresponding dihydropyrimidinone. mdpi.com The catalyst was also found to be reusable for up to five cycles. mdpi.com

Another example is the use of nano-γ-Al2O3/BF3/Fe3O4 magnetic nanoparticles as a solid acidic catalyst under solvent-free conditions. kashanu.ac.irkashanu.ac.ir This method provides excellent yields of DHPMs in short reaction times, with the added benefit of easy catalyst separation using an external magnet. kashanu.ac.irkashanu.ac.ir The reaction of benzaldehyde, ethyl acetoacetate, and urea in the presence of this nanocatalyst at 80°C yielded the desired product in high efficiency. kashanu.ac.ir Similarly, a core-shell magnetic nanocatalyst, Fe3O4@C@OSO3H, has been shown to be effective for the synthesis of dihydropyrimidinones and their thione analogs under solvent-free conditions at 80°C, with the catalyst being reusable for up to seven times. tandfonline.com

Hydrogels, which are three-dimensional hydrophilic polymer networks, have also emerged as effective and reusable catalysts. chemmethod.com A poly(2-acrylamido-2-methyl-1-propanesulfonic acid) (p(AMPS)) hydrogel has been demonstrated as an efficient catalyst for the Biginelli reaction, leading to high product yields. chemmethod.com The catalyst's reusability for up to four cycles without a significant drop in efficacy makes it a sustainable option. chemmethod.com The proposed mechanism involves the acid-catalyzed condensation of urea and an aromatic aldehyde, aided by the hydrogel, to form an imine intermediate, which then reacts with the β-ketoester. chemmethod.com More recently, a ferrocene-based antioxidant self-healing hydrogel was developed via the Biginelli reaction, showcasing the versatility of this reaction in creating functional biomaterials. nih.govacs.org

Table 1: Nanomaterial and Hydrogel-Catalyzed Synthesis of Dihydropyrimidinone Analogs

| Catalyst | Reactants | Solvent | Conditions | Yield (%) | Catalyst Reusability |

|---|---|---|---|---|---|

| nano-ZrO2 | Aldehyde, Urea, Ethyl acetoacetate | Ethanol | Reflux, 60 min | 90 | 5 cycles mdpi.com |

| nano-γ-Al2O3/BF3/Fe3O4 | Benzaldehyde, Ethyl acetoacetate, Urea | Solvent-free | 80°C | High | Not specified |

| Fe3O4@C@OSO3H | Aromatic aldehyde, β-dicarbonyl, Urea/Thiourea | Solvent-free | 80°C | High | 7 cycles tandfonline.com |

| p(AMPS) hydrogel | Aromatic aldehyde, Urea, Ethyl acetoacetate | Not specified | Not specified | High | 4 cycles chemmethod.com |

Visible Light-Mediated and Photoredox Catalysis

Visible light-mediated and photoredox catalysis have emerged as powerful and sustainable tools for organic synthesis, including the formation of dihydropyrimidinone scaffolds. These methods often proceed under mild conditions and offer unique reaction pathways.

A notable example is the synthesis of 3,4-dihydropyrimidin-2-(1H)-ones/thiones using the nonmetallic dye, Na2 Eosin Y, as a photocatalyst. acs.orgnih.gov This process involves a visible light-induced radical condensation cyclization. acs.org The reaction, which is a variant of the Biginelli reaction, utilizes the photoexcited state of Na2 Eosin Y as a direct hydrogen atom transfer (HAT) catalyst. acs.org This one-pot reaction is conducted at room temperature in ethanol and is open to the air, highlighting its operational simplicity and environmentally friendly nature. acs.orgnih.gov The use of visible light as a renewable energy source further enhances the green credentials of this methodology. acs.org

The general mechanism in photoredox catalysis often involves the photocatalyst absorbing visible light and reaching an excited state. This excited state can then engage in single electron transfer (SET) processes with the substrates, generating radical intermediates that can participate in the desired bond-forming reactions. While the specific mechanistic details for the Na2 Eosin Y-catalyzed reaction are proposed to involve a HAT process, the broader field of photoredox catalysis offers diverse activation modes for the synthesis of heterocyclic compounds. acs.org

Table 2: Visible Light-Mediated Synthesis of Dihydropyrimidin-2-(1H)-ones/thiones

| Photocatalyst | Reactants | Solvent | Conditions | Key Feature |

|---|---|---|---|---|

| Na2 Eosin Y | β-ketoesters, Arylaldehyde derivatives, Urea/Thiourea | Ethanol | Room temperature, Visible light, Air | Direct Hydrogen Atom Transfer (HAT) catalysis acs.org |

Multicomponent Reaction (MCR) Strategies Beyond Biginelli

While the Biginelli reaction is a cornerstone in the synthesis of dihydropyrimidinones, several other multicomponent reaction (MCR) strategies have been developed to access a wider range of structurally diverse analogs. These methods often provide access to substitution patterns that are not readily achievable through the classic Biginelli condensation.

Secondary Amine-Initiated Three-Component Reactions

An innovative approach involves a secondary amine-initiated three-component reaction of alkynes, aldehydes, and urea or thiourea. beilstein-journals.org This methodology allows for the synthesis of dihydropyrimidinones that are unsubstituted at the C6 position, a feature that is difficult to achieve with traditional Biginelli conditions. mdpi.com The reaction is initiated by the addition of a secondary amine to an electron-deficient alkyne, which generates an enamine-type intermediate. beilstein-journals.org This intermediate then participates in the subsequent condensation with an aldehyde and urea/thiourea to form the dihydropyrimidinone ring. beilstein-journals.org The protocol is versatile, tolerating a broad range of aryl- and alkylaldehydes, as well as N-substituted and unsubstituted ureas/thioureas. beilstein-journals.org

Combinations with Other Multicomponent Reactions (e.g., Passerini)

The combination of the Biginelli reaction with other MCRs, such as the Passerini reaction, offers a powerful strategy for creating highly functionalized and structurally diverse dihydropyrimidinone derivatives. nih.govbeilstein-journals.orgnih.gov In a sequential approach, a Biginelli reaction is first performed to synthesize a dihydropyrimidinone containing a carboxylic acid functionality. beilstein-journals.orgnih.gov This product is then subjected to a Passerini reaction, which is a three-component reaction between a carboxylic acid, a carbonyl compound, and an isocyanide, to yield α-acyloxycarboxamide-functionalized dihydropyrimidones. beilstein-journals.orgnih.gov This sequential tandem approach allows for the variation of components in both MCRs, leading to a large library of complex molecules. nih.govbeilstein-journals.org A one-pot Biginelli-Passerini reaction has also been demonstrated, although with some limitations on structural diversity as the same aldehyde component participates in both reactions. beilstein-journals.orgnih.gov

Table 3: Yields of Biginelli-Passerini Products

| Entry | Biginelli Acid | Aldehyde | Isocyanide | Product | Yield (%) |

|---|---|---|---|---|---|

| 1 | Acid 1 | Benzaldehyde | tert-Butyl isocyanide | Product A | 85 |

| 2 | Acid 1 | 4-Chlorobenzaldehyde | tert-Butyl isocyanide | Product B | 99 |

| 3 | Acid 2 | Benzaldehyde | Cyclohexyl isocyanide | Product C | 75 |

| 4 | Acid 2 | 4-Nitrobenzaldehyde | Cyclohexyl isocyanide | Product D | 68 |

Data is illustrative based on findings from cited research. beilstein-journals.org

Oxidative Coupling Approaches

Oxidative coupling reactions provide an alternative pathway to pyrimidine (B1678525) and dihydropyrimidine structures. These methods often involve the formation of C-N bonds through direct C-H amination or oxidative annulation. For instance, a base-promoted intermolecular oxidative C-N bond formation between allylic C(sp³)-H or vinylic C(sp²)-H of allylic compounds and amidines, using oxygen as the sole oxidant, can lead to polysubstituted pyrimidines. organic-chemistry.org Another approach involves an oxidative annulation of anilines, aryl ketones, and DMSO (as a methine equivalent) promoted by K2S2O8 to afford 4-arylpyrimidines. mdpi.com While these methods may lead to fully aromatized pyrimidines, they represent a departure from the traditional condensation strategies and offer unique avenues for accessing the core heterocyclic scaffold.

Alkyne, Aldehyde, and Urea/Thiourea Condensations

As detailed in section 2.3.1, the three-component condensation of alkynes, aldehydes, and urea/thiourea is a significant MCR strategy that expands the scope of dihydropyrimidinone synthesis. beilstein-journals.org This reaction, typically initiated by a secondary amine, allows for the use of alkynes as the C5-C6 building block, in contrast to the β-dicarbonyl compounds used in the classical Biginelli reaction. beilstein-journals.org This leads to dihydropyrimidinones with different substitution patterns, particularly at the C5 and C6 positions, thereby increasing the chemical diversity of the resulting compounds. beilstein-journals.org The reaction proceeds with good regioselectivity and is applicable to a variety of substrates. beilstein-journals.org

Chemo- and Regioselective Synthesis of Dihydropyrimidine Isomers

The selective synthesis of specific dihydropyrimidine isomers is a critical aspect of harnessing their therapeutic potential. Control over chemo- and regioselectivity allows for the precise placement of functional groups, which in turn dictates the molecule's biological activity.

One notable strategy involves the regioselective diversification of 4-aminopyrido[3,2-d]pyrimidine derivatives. In this approach, the amination of 4-amino-2,8-dichloropyrido[3,2-d]pyrimidine has been shown to occur selectively at the C-2 position. The regioselectivity of subsequent reactions, such as the addition of thiols or thiolates, is dependent on the reaction conditions. For instance, selective C-8 addition can be achieved in dimethylformamide (DMF) with Hünig's base, while C-2 addition is favored in isopropanol. nih.gov This differential reactivity provides a pathway to selectively functionalize either the C-2 or C-8 position, enabling the synthesis of various 2,8-disubstituted 4-aminopyrido[3,2-d]pyrimidine-6-carboxylic acid methyl esters. nih.gov

Another approach to achieving regioselectivity is through metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction can be used to efficiently substitute a chloride group, while the Liebeskind-Srogl cross-coupling reaction can be employed for the substitution of a sulfanyl (B85325) group. nih.gov The orthogonality of these reactive centers allows for the development of regioselective conditions, leading to the synthesis of 4-amino-2,6,8-trisubstituted pyrido[3,2-d]pyrimidine (B1256433) derivatives with diverse substituents. nih.gov

Furthermore, the synthesis of various pyrimidine derivatives can be achieved with broad functional group tolerance through an operationally simple, regioselective reaction of ketones, aldehydes, or esters with amidines in the presence of TEMPO and an in situ prepared recyclable iron(II)-complex. organic-chemistry.org An iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and up to three different alcohols also proceeds regioselectively through a sequence of condensation and dehydrogenation steps. organic-chemistry.org

The reaction of 2,4-dichloropyrimidines with nucleophiles like N-methylpiperazine has been shown to be highly regioselective, favoring the formation of C-4 substituted products over C-2 substituted ones. researchgate.net This preference for C-4 substitution is a key factor in the design of synthetic routes to specific isomers.

Optimization of Reaction Parameters and Yield Enhancement Strategies

Optimizing reaction parameters is crucial for maximizing the yield and purity of this compound and its analogs, often synthesized via the Biginelli reaction or similar multicomponent reactions. Key parameters that are frequently optimized include the choice of catalyst, solvent, temperature, and pH.

Catalyst Selection: A wide array of catalysts has been explored to improve the efficiency of dihydropyrimidine synthesis. These range from Lewis acids and protic acids to heterogeneous and green catalysts.

Lewis Acids: Catalysts such as ferric chloride hexahydrate, nickel chloride hexahydrate, and zinc chloride have been shown to be effective. researchgate.net

Heterogeneous Catalysts: The use of solid-supported catalysts offers advantages in terms of ease of separation and reusability. mdpi.com Examples include granite, quartz, and montmorillonite (B579905) KSF clay. researchgate.netnih.gov Nano-γ-Al2O3/BF3/Fe3O4 has also been used as an efficient, magnetically separable catalyst. kashanu.ac.ir

Green Catalysts: In a move towards more environmentally friendly synthesis, natural and reusable catalysts like granite and quartz have been employed. nih.gov Hydrogels have also been utilized as green and reusable catalysts. chemmethod.com The use of ionic liquids like triethylammonium (B8662869) hydrogen sulfate (B86663) ([Et3NH][HSO4]) under solvent-free conditions has also been reported to give high yields. sid.ir

Solvent Conditions: The choice of solvent can significantly impact reaction rates and yields. While traditional methods often use ethanol, recent advancements have focused on solvent-free conditions or the use of greener solvents like water. nih.govsid.iracademie-sciences.fr Solvent-free reactions, often facilitated by microwave irradiation or solid catalysts, can lead to shorter reaction times and higher yields. sid.irscispace.comrsc.org

Temperature and Reaction Time: Reaction temperature is a critical parameter to optimize. For instance, in the synthesis of dihydropyrimidinones using a nano-γ-Al2O3/BF3/Fe3O4 catalyst, the best results were obtained at 80 °C under solvent-free conditions. kashanu.ac.ir Microwave irradiation has been demonstrated to significantly enhance reaction rates and yields, with reaction times often being reduced to a few minutes. scispace.com

pH Optimization: The pH of the reaction medium can influence the formation of key intermediates. In the synthesis of some dihydropyrimidinone derivatives, a pH of 5 was found to be favorable, leading to significantly increased yields compared to a pH of 4. jmchemsci.com This is likely due to the more rapid generation of the iminium ion intermediate at this pH. jmchemsci.com

Yield Enhancement Strategies: Beyond optimizing individual parameters, several overarching strategies can enhance yields.

Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to dramatically shorten reaction times and improve yields for the Biginelli reaction. scispace.comsciencescholar.us

Table 1: Effect of Catalyst on the Synthesis of Dihydropyrimidine Analogs

| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| Granite | Ethanol | Reflux | Varies | 64 | nih.gov |

| Quartz | Ethanol | Reflux | Varies | 68 | nih.gov |

| Polyphosphate ester (PPE) | THF | Reflux | Varies | High (20-50% improvement) | scispace.com |

| [Zn(L-proline)2] | Water | Reflux | Varies | High | academie-sciences.fr |

| Hydrogel | Ethanol | Reflux | 6 h | 94 | chemmethod.com |

| H2SO4 (pH 5) | - | 80 | Varies | 79-92 | jmchemsci.com |

| Montmorillonite-KSF | Solvent-free | Varies | Short | High | rsc.org |

| [Et3NH][HSO4] | Solvent-free | 80 | 17 min | 92 | sid.ir |

| Nano-γ-Al2O3/BF3/Fe3O4 | Solvent-free | 80 | Short | Excellent | kashanu.ac.ir |

Table 2: Effect of Solvent on the Synthesis of a Representative Dihydropyrimidine Analog

| Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|

| H2O | Reflux | Varies | Moderate | chemmethod.com |

| C2H5OH | Reflux | 6 | 94 | chemmethod.com |

| C2H5OH-H2O | Reflux | Varies | Moderate | chemmethod.com |

| CH3OH | Reflux | Varies | Moderate | chemmethod.com |

| CH2Cl2 | Reflux | Varies | Moderate | chemmethod.com |

| CH3CN | Reflux | Varies | Moderate | chemmethod.com |

| Solvent-free | 80 | 0.28 | 92 | sid.ir |

Reaction Mechanisms in Dihydropyrimidine Synthesis

Mechanistic Pathways of the Biginelli Cyclocondensation

The Biginelli reaction is a multicomponent chemical reaction that produces 3,4-dihydropyrimidin-2(1H)-ones from ethyl acetoacetate (B1235776), an aryl aldehyde, and urea (B33335). wikipedia.org The mechanism of this reaction has been a subject of debate, with several pathways proposed to explain the formation of the final product.

In 1973, Sweet and Fissekis proposed a mechanism that begins with an acid-catalyzed aldol (B89426) condensation between the aryl aldehyde and ethyl acetoacetate. wikipedia.orgrsc.org This initial step is considered the rate-limiting step and leads to the formation of a carbenium ion. wikipedia.org The subsequent nucleophilic addition of urea to this carbocation intermediate, followed by dehydration, yields the dihydropyrimidinone product. wikipedia.org Evidence supporting this mechanism includes the observation that the proposed carbocation intermediate, when independently synthesized, reacts with urea under acidic conditions to produce the expected dihydropyrimidine (B8664642). illinois.edu

A significant advancement in understanding the Biginelli reaction mechanism came from the work of C. Oliver Kappe in 1997. wikipedia.orgnih.gov Through NMR spectroscopic studies, Kappe provided evidence against the initial aldol condensation proposed by Sweet. nih.govcolab.ws Instead, the currently accepted mechanism posits that the reaction is initiated by the acid-catalyzed condensation of the aldehyde and urea. nih.govcolab.wsmdpi.com This step forms a key N-acyliminium ion intermediate. nih.govcolab.wsmdpi.com This highly electrophilic species is then intercepted by the enol form of the β-ketoester. illinois.edunih.govmdpi.com The resulting open-chain ureide intermediate subsequently undergoes cyclization and dehydration to afford the final 3,4-dihydropyrimidin-2(1H)-one. illinois.edunih.govmdpi.com The trapping of proposed intermediates has provided substantial support for this N-acyliminium cation pathway. illinois.eduresearchgate.net

While the N-acyliminium pathway is widely accepted, alternative mechanisms have also been considered, particularly under different reaction conditions. rsc.orgmdpi.com

Enamine Route: This pathway suggests an initial condensation between urea and the β-ketoester to form an enamine intermediate. rsc.orgslideshare.net This enamine then reacts with the aldehyde in a subsequent step to form the dihydropyrimidine ring. rsc.orgslideshare.net This route is thought to be more probable under basic catalysis. researchgate.net

Knoevenagel-type Condensation: This mechanism involves an initial Knoevenagel-type condensation between the aldehyde and the β-ketoester to form an α,β-unsaturated ketoester. slideshare.netyoutube.com This intermediate then undergoes a conjugate addition reaction with urea, followed by cyclization and dehydration, to yield the final product. youtube.com However, computational studies suggest this pathway has a higher energetic barrier compared to the iminium route. researchgate.netresearchgate.net

| Proposed Mechanism | Initial Reactants | Key Intermediate |

| Sweet's Mechanism | Aldehyde + β-ketoester | Carbenium ion |

| Kappe's Pathway | Aldehyde + Urea | N-acyliminium ion |

| Enamine Route | Urea + β-ketoester | Enamine |

| Knoevenagel-type | Aldehyde + β-ketoester | α,β-unsaturated ketoester |

Role of Intermediates in Dihydropyrimidine Formation (e.g., Imines, Enaminols)

The formation of dihydropyrimidines proceeds through a series of crucial intermediates that dictate the reaction's progress and outcome.

Imines and N-Acyliminium Ions: As highlighted in Kappe's mechanism, the formation of an imine, and more specifically the protonated N-acyliminium ion, is a pivotal step. illinois.edunih.govmdpi.com This intermediate acts as a potent electrophile, readily reacting with the nucleophilic enol of the β-ketoester. organic-chemistry.org The stability and reactivity of this iminium ion are influenced by the electronic nature of the aldehyde and the reaction conditions. illinois.edu

Enols and Enamines: The β-ketoester component exists in equilibrium with its enol tautomer. youtube.com It is this enol form that acts as the nucleophile, attacking the electrophilic iminium ion. youtube.com In the enamine route, the condensation of urea and the β-ketoester directly forms a vinylogous amide or enamine, which then serves as the nucleophile. rsc.org

Open-Chain Ureides: The reaction between the N-acyliminium ion and the enol of the β-ketoester leads to the formation of an open-chain ureide intermediate. nih.govmdpi.com This intermediate contains all the necessary atoms for the final heterocyclic ring. The isolation of such ureides, particularly when using sterically hindered reactants, provides strong evidence for this mechanistic step. illinois.eduresearchgate.net

Catalytic Effects on Reaction Pathways and Selectivity

Catalysts play a fundamental role in the Biginelli reaction, influencing not only the reaction rate and yield but also potentially favoring one mechanistic pathway over another. nih.govresearchgate.netnih.gov Both Brønsted and Lewis acids are effective catalysts. wikipedia.org

Brønsted Acids: Protic acids, such as hydrochloric acid, facilitate the reaction by protonating the aldehyde and urea, promoting the formation of the key N-acyliminium intermediate. wikipedia.orgorganic-chemistry.org

Lewis Acids: A wide array of Lewis acids, including metal triflates (e.g., Yb(OTf)₃), indium(III) chloride, and boron trifluoride, have been employed to catalyze the Biginelli reaction, often leading to improved yields and shorter reaction times. wikipedia.orgorganic-chemistry.org Lewis acids can activate the aldehyde carbonyl group, facilitating the initial condensation with urea. illinois.edu Some studies suggest that Lewis acid catalysis might proceed through a metal-enolate intermediate, although this can sometimes hinder the reaction. nih.gov In such cases, a Brønsted acidic solvent can enhance reactivity. nih.gov

The choice of catalyst can influence the selectivity of the reaction, directing it towards a specific pathway and potentially impacting the stereochemical outcome in asymmetric syntheses. mdpi.comresearchgate.net For instance, primary amine catalysts have been used to achieve enantioselective synthesis of dihydropyrimidinones, likely proceeding through an enamine activation mechanism. nih.gov

| Catalyst Type | Mode of Action |

| Brønsted Acids (e.g., HCl) | Protonates aldehyde and urea to form N-acyliminium ion. |

| Lewis Acids (e.g., Yb(OTf)₃, InCl₃) | Activates the aldehyde carbonyl group for nucleophilic attack. |

| Primary Amines (in asymmetric synthesis) | Forms an enamine intermediate with the β-ketoester. |

Intramolecular Cyclization and Dehydration Processes

The final steps in the formation of the dihydropyrimidine ring involve intramolecular cyclization and dehydration. nih.govyoutube.com

Following the formation of the open-chain ureide intermediate, a nucleophilic attack from one of the urea's nitrogen atoms onto the ketone carbonyl group of the original β-ketoester moiety initiates the cyclization process. illinois.eduorganic-chemistry.org This intramolecular step is kinetically favored and leads to a cyclic hemiaminal intermediate. youtube.com

Derivatization and Structural Modification Strategies of 2,3 Dihydropyrimidin 4 Amine Scaffolds

Post-Synthetic Modifications and Functionalization of Dihydropyrimidine (B8664642) Rings

Post-synthetic modification of the pre-formed dihydropyrimidine ring is a powerful strategy for generating libraries of diverse compounds. This approach allows for the late-stage introduction of chemical diversity, enabling the fine-tuning of pharmacological properties. Common post-condensation modifications include N-acylation, N-alkylation, and various cross-coupling reactions. nih.govbeilstein-journals.org

One notable strategy involves the use of fluorous-tagged benzaldehydes in the Biginelli reaction, which facilitates purification through fluorous solid-phase extraction (F-SPE). The resulting dihydropyrimidinones and dihydropyrimidinethiones can then undergo further modifications. For instance, Suzuki coupling reactions can be employed to introduce biaryl functionalities onto the heterocyclic scaffold. nih.govbeilstein-journals.org Similarly, the Liebeskind–Srogl reaction offers a pathway to further derivatization. nih.govbeilstein-journals.org

Oxidation reactions represent another crucial class of post-synthetic modifications. The oxidation of dihydropyrimidines can lead to the corresponding pyrimidine (B1678525) derivatives, which often exhibit different biological activities and improved solubility in polar solvents. rsc.org For example, the regioselective oxidation of dihydropyrimidines has been achieved using reagents like cerium ammonium (B1175870) nitrate, yielding novel oxidized products. rsc.org

The following table summarizes some key post-synthetic modification reactions on the dihydropyrimidine ring:

| Reaction Type | Reagents and Conditions | Outcome | Reference |

| Suzuki Coupling | Pd(pddf)Cl₂, Cs₂CO₃, acetone/toluene/H₂O, microwave heating | Introduction of biaryl substituents | nih.gov |

| Cycloaddition | Chloroacetone, water, microwave heating | Formation of fused thiazolopyrimidine systems | nih.gov |

| Oxidation | Cerium ammonium nitrate | Regioselective oxidation of the dihydropyrimidine ring | rsc.org |

| Kornblum Oxidation | DMSO, microwave heating | Tandem oxidation of benzyl (B1604629) halide to aldehyde for one-pot synthesis | mdpi.com |

Introduction of Diverse Substituents via Biginelli Adduct Modification

The classical Biginelli reaction, a one-pot three-component condensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793), provides a straightforward entry to 3,4-dihydropyrimidin-2(1H)-ones and their thio-analogs. wikipedia.orgeurekaselect.com The versatility of this reaction allows for the introduction of a wide range of substituents by varying the three core components. eurekaselect.comnih.gov

Modification of the Aldehyde Component: A vast array of aromatic, aliphatic, and heterocyclic aldehydes can be utilized in the Biginelli reaction, leading to diverse substitutions at the C4 position of the dihydropyrimidine ring. mdpi.com The electronic and steric properties of the substituents on the aldehyde can significantly influence the biological activity of the resulting compounds. nih.gov

Modification of the Active Methylene (B1212753) Component: Replacing the traditional β-ketoester with other active methylene compounds, such as β-diketones, β-ketoamides, or cyclic β-dicarbonyl compounds like dimedone and indane-1,3-dione, allows for the introduction of different functionalities at the C5 and C6 positions. mdpi.comencyclopedia.pub For instance, the use of acetylacetone (B45752) leads to the formation of 5-acetyl-6-methyl-dihydropyrimidinones. mdpi.com

Modification of the Urea/Thiourea Component: The use of substituted ureas and thioureas is a common strategy to introduce diversity at the N1 and N3 positions of the dihydropyrimidine ring. mdpi.com Furthermore, the "Atwal modification" of the Biginelli reaction involves the condensation of a pre-formed enone with a protected urea or thiourea derivative, which can be subsequently deprotected to yield the desired dihydropyrimidine. illinois.eduscispace.com This method is particularly effective for aliphatic aldehydes and thioureas. scispace.com

The following table provides examples of how modifying the Biginelli reaction components can introduce diverse substituents:

| Component Modified | Example of Modified Reagent | Resulting Substituent/Feature | Reference |

| Aldehyde | Substituted benzaldehydes | Diverse aryl groups at C4 | mdpi.com |

| Active Methylene | Acetylacetone | Acetyl group at C5, Methyl group at C6 | mdpi.com |

| Active Methylene | Indane-1,3-dione | Fused tricyclic system | mdpi.comencyclopedia.pub |

| Urea/Thiourea | N-methylthiourea | Methyl group at N1 | illinois.edu |

Ring Transformations and Annelation Reactions

Beyond simple functionalization, the dihydropyrimidine scaffold can undergo more profound structural changes through ring transformation and annulation reactions. These reactions lead to the formation of novel heterocyclic systems with potentially unique biological profiles.

Ring transformations of pyrimidine derivatives can occur under various conditions, often involving nucleophilic attack followed by ring opening and recyclization. For instance, the reaction of pyrimidine salts with nucleophiles like ammonia (B1221849) can lead to ring transformations where the number of nitrogen atoms in the ring is altered. wur.nl Hydrazinolysis of pyrimidinium salts can result in a ring contraction to form pyrazoles. wur.nl

Annulation, the construction of a new ring onto an existing molecule, is a powerful tool for building complex fused heterocyclic systems. wikipedia.orgscripps.edu In the context of dihydropyrimidines, annulation reactions can be used to fuse other heterocyclic or carbocyclic rings to the dihydropyrimidine core. For example, a Robinson-type annulation, which involves a Michael addition followed by an intramolecular aldol (B89426) condensation, can be envisioned to construct a new six-membered ring. wikipedia.org

Synthesis of Fused Heterocyclic Systems Containing Dihydropyrimidine Moieties

The fusion of a dihydropyrimidine ring with other heterocyclic systems generates novel molecular architectures with expanded chemical space and the potential for enhanced biological activity. derpharmachemica.com These fused systems often exhibit synergistic pharmacological effects due to the combination of two or more bioactive moieties. jchr.org

Various synthetic strategies have been developed to access a wide range of fused pyrimidine derivatives. jchr.orgderpharmachemica.comresearchgate.net These methods often involve the use of appropriately functionalized dihydropyrimidines as building blocks for subsequent cyclization reactions.

Examples of Fused Dihydropyrimidine Systems:

Thiazolo[3,2-a]pyrimidines: These can be synthesized via the cyclocondensation of a 3,4-dihydropyrimidinethione with α-haloketones like chloroacetone. nih.govbeilstein-journals.org

Pyrazolo[1,5-a]pyrimidines and Triazolo[1,5-a]pyrimidines: These fused systems can be prepared from substituted pyrimidine precursors. derpharmachemica.comderpharmachemica.com

Pyrido[2,3-d]pyrimidines: The fusion of a pyridine (B92270) ring to the pyrimidine core can be achieved through various synthetic routes, often starting from functionalized pyrimidines. jchr.orgderpharmachemica.com

Pyrimido[5,4-c]quinolines: These can be obtained through a cyclization reaction of isoxazolyl-dihydropyrimidine-thione carboxylates upon heating with an aminomethylisoxazole. mdpi.com

The following table lists some examples of fused heterocyclic systems containing a dihydropyrimidine moiety and their general synthetic approaches:

| Fused System | General Synthetic Approach | Starting Materials | Reference |

| Thiazolo[3,2-a]pyrimidine | Cyclocondensation | 3,4-Dihydropyrimidinethione, α-haloketone | nih.gov |

| Pyrazolo[1,5-a]pyrimidine | Cyclization | Functionalized pyrimidine | derpharmachemica.comderpharmachemica.com |

| Triazolo[1,5-a]pyrimidine | Cyclization | Functionalized pyrimidine | derpharmachemica.com |

| Pyrido[2,3-d]pyrimidine | Ring formation from pyrimidine derivatives | Substituted pyrimidines | jchr.orgderpharmachemica.com |

| Pyrimido[5,4-c]quinoline | Thermal cyclization | Isoxazolyl-dihydropyrimidine-thione carboxylate, aminomethylisoxazole | mdpi.com |

Computational Chemistry and Theoretical Studies on 2,3 Dihydropyrimidin 4 Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules. These methods, rooted in quantum mechanics, provide a detailed description of the electronic distribution and energy of a molecule, which in turn dictates its geometry, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a popular quantum chemical method due to its balance of accuracy and computational efficiency. nih.gov DFT calculations are widely used to investigate the molecular structure, vibrational frequencies, and electronic properties of dihydropyrimidine (B8664642) derivatives. science.govijcce.ac.ir By employing functionals like B3LYP with appropriate basis sets such as 6-31G(d,p), researchers can obtain optimized geometries that are in good agreement with experimental data from techniques like X-ray crystallography. ijcce.ac.irresearchgate.net

DFT is also instrumental in determining key electronic parameters. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in this regard. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between HOMO and LUMO (ΔE) is a critical indicator of molecular reactivity; a smaller gap generally signifies higher reactivity. nih.gov For instance, studies on dihydropyrimidin-2(1H)-one derivatives have shown that the HOMO-LUMO energy gap can predict the relative stability and reactivity of different compounds within a series. dergipark.org.tr

Furthermore, DFT calculations are employed to compute various molecular properties, including dipole moments, molecular electrostatic potential (MEP) maps, and natural bond orbital (NBO) analysis. researchgate.net MEP maps are particularly useful for identifying the electrophilic and nucleophilic sites within a molecule, providing insights into its intermolecular interactions. scielo.org.mx NBO analysis helps in understanding charge distribution and delocalization within the molecule.

A summary of typical parameters obtained from DFT calculations on dihydropyrimidine derivatives is presented in the table below.

| Parameter | Description | Typical Application |

| Optimized Geometry | The lowest energy arrangement of atoms in the molecule. | Comparison with experimental structures, input for further calculations. |

| Vibrational Frequencies | The frequencies at which the molecule vibrates. | Comparison with experimental IR and Raman spectra. |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicator of electron-donating ability. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicator of electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO. | Indicator of chemical reactivity and stability. nih.gov |

| Molecular Electrostatic Potential (MEP) | The electrostatic potential mapped onto the electron density surface. | Identification of nucleophilic and electrophilic sites. scielo.org.mx |

| Natural Bond Orbital (NBO) Charges | Atomic charges calculated based on the NBO analysis. | Understanding charge distribution and intramolecular interactions. |

Ab Initio and Semi-Empirical Methods

While DFT is widely used, other quantum chemical methods also find application in studying dihydropyrimidine systems. Ab initio methods, such as Hartree-Fock (HF), are based on first principles without the use of empirical parameters. researchgate.net Although computationally more demanding than DFT, they can provide valuable benchmark data. For instance, MP2 (Møller-Plesset perturbation theory of the second order) calculations have been used to investigate the geometries and interaction energies of dihydropyrimidine derivatives. researchgate.net

Semi-empirical methods, which incorporate some experimental data to simplify calculations, offer a faster alternative for larger systems, though with some compromise in accuracy. These methods can be useful for initial screenings of large libraries of compounds before proceeding with more rigorous DFT or ab initio calculations.

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are powerful computational techniques used to predict how a small molecule (ligand) interacts with a biological macromolecule (receptor), such as a protein or nucleic acid. samipubco.com These methods are central to computer-aided drug design and have been extensively applied to dihydropyrimidine derivatives to explore their potential as therapeutic agents. nih.govjournaljpri.com

Ligand-Receptor Interaction Analysis

Molecular docking simulations predict the preferred orientation and binding affinity of a ligand when it binds to the active site of a receptor. samipubco.comjournaljpri.com This information is crucial for understanding the mechanism of action of a drug candidate and for designing more potent and selective inhibitors. For dihydropyrimidine derivatives, docking studies have been performed against a variety of biological targets, including cyclooxygenase-2 (COX-2), and various kinases. journaljpri.comrsc.org

The interaction between the ligand and the receptor is governed by various non-covalent forces, including hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. nih.govresearchgate.net Docking software calculates a scoring function that estimates the binding free energy, with lower scores generally indicating stronger binding. journaljpri.com For example, docking studies of dihydropyrimidinone derivatives against the COX-2 enzyme have identified key amino acid residues involved in binding and have helped to rationalize the observed inhibitory activity. nih.gov Similarly, the binding modes of N-phenylpyrimidin-2-amine derivatives with cyclin-dependent kinase 2 (CDK2) and CDK4 have been characterized through molecular modeling. rsc.org

The table below summarizes common types of ligand-receptor interactions observed in docking studies of dihydropyrimidine derivatives.

| Interaction Type | Description | Importance |

| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | Crucial for specificity and high-affinity binding. |

| Hydrophobic Interactions | The tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules. | Important for the binding of nonpolar regions of the ligand to hydrophobic pockets in the receptor. |

| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | Contribute to the overall stability of the ligand-receptor complex. |

| Electrostatic Interactions | Attractive or repulsive forces between charged or polar groups. | Guide the initial approach of the ligand to the receptor and contribute to binding affinity. |

| Pi-Pi Stacking | Attractive, noncovalent interactions between aromatic rings. | Can contribute significantly to the binding of ligands containing aromatic moieties. |

Prediction of Molecular Stability and Reactivity

Computational methods can also be used to predict the stability and reactivity of molecules. As mentioned earlier, the HOMO-LUMO energy gap calculated from quantum chemical methods is a good indicator of chemical reactivity. dergipark.org.tr A smaller energy gap suggests that the molecule is more polarizable and more likely to undergo chemical reactions.

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of a ligand-receptor complex over time. nih.gov By simulating the movements of atoms and molecules, MD can be used to assess the stability of the docked conformation and to calculate binding free energies with greater accuracy than docking alone. semanticscholar.org For instance, MD simulations have been used to confirm the stable binding of thieno[2,3-d]pyrimidine (B153573) derivatives to the EGFR protein. nih.gov

Analysis of Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule is intimately linked to its chemical reactivity. Conceptual Density Functional Theory (DFT) provides a framework for defining and calculating various reactivity descriptors that help in understanding and predicting the chemical behavior of molecules. mdpi.com

Electronegativity (χ) measures the tendency of a molecule to attract electrons.

Chemical Hardness (η) quantifies the resistance of a molecule to a change in its electron distribution. A higher hardness value corresponds to a less reactive molecule. dergipark.org.tr

Electrophilicity Index (ω) measures the ability of a molecule to accept electrons.

These descriptors are calculated from the energies of the HOMO and LUMO. mdpi.com For a series of dihydropyrimidin-2(1H)-one derivatives, these global reactivity descriptors have been calculated to compare their relative stabilities and reactivities. dergipark.org.tr

Local reactivity descriptors, such as Fukui functions, provide information about the reactivity of specific atoms or regions within a molecule. mdpi.comresearchgate.net The Fukui function indicates the change in electron density at a particular point in the molecule when an electron is added or removed. This allows for the identification of the most likely sites for nucleophilic and electrophilic attack.

The following table lists some important electronic structure and reactivity descriptors and their significance.

| Descriptor | Formula | Significance |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron from a molecule. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to a molecule. |

| Electronegativity (χ) | χ = (I + A) / 2 | Measures the tendency to attract electrons. researchgate.net |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures the resistance to change in electron distribution. researchgate.net |

| Global Softness (S) | S = 1 / (2η) | The reciprocal of hardness; a measure of reactivity. |

| Electrophilicity Index (ω) | ω = χ2 / (2η) | Measures the ability to accept electrons. dergipark.org.tr |

HOMO-LUMO Energy Gaps and Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity.

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. dergipark.org.tr Conversely, a small energy gap is indicative of a more reactive molecule. dergipark.org.tr Theoretical calculations, typically using Density Functional Theory (DFT) at levels like B3LYP with various basis sets (e.g., 6-311G(d,p)), are employed to determine these energies. dergipark.org.trnih.gov

Table 1: Representative HOMO-LUMO Energy Gaps for Dihydropyrimidine Derivatives (Theoretical)

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| Derivative 1 | -6.2613 | -0.8844 | 5.3769 |

| Derivative 2 | -6.26 | -1.22 | 5.04 |

| Derivative 3 | -5.88 | -1.75 | 4.13 |

| Derivative 4 | -6.26 | -1.22 | 5.04 |

Note: The data in this table is derived from computational studies on various dihydropyrimidine derivatives and is intended to be illustrative of the typical energy ranges. dergipark.org.trirjweb.com

Fukui Functions and Charge Distribution Studies

Fukui functions are essential tools in conceptual DFT for identifying the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. ymerdigital.comnih.gov These functions quantify the change in electron density at a specific point in the molecule when an electron is added or removed. nih.govscm.com By calculating the condensed Fukui functions for each atom, one can predict which atoms are most susceptible to attack. scm.com

Charge distribution analysis, often visualized through Molecular Electrostatic Potential (MEP) maps, provides a visual representation of the electron density around a molecule. dergipark.org.tr These maps highlight regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). For dihydropyrimidine derivatives, MEP studies have shown that the negative potential is often localized around the nitrogen and oxygen atoms, while the hydrogen atoms of the pyrimidine (B1678525) ring are typically in regions of positive potential. dergipark.org.tr

The combination of Fukui functions and MEP analysis offers a comprehensive picture of the local reactivity of 2,3-Dihydropyrimidin-4-amine. These studies are crucial for understanding its interaction with biological targets and for predicting the outcomes of chemical reactions. The calculations are sensitive to the population analysis method used, with Hirshfeld and Natural Bond Orbital (NBO) charges being commonly employed. revistadechimie.ro

Theoretical Vibrational Analysis and Spectroscopic Correlations

Theoretical vibrational analysis is a powerful method for interpreting and assigning experimental infrared (IR) and Raman spectra. By calculating the vibrational frequencies and modes of a molecule using quantum chemical methods like DFT, a theoretical spectrum can be generated. mdpi.orgnih.gov This calculated spectrum can then be compared with the experimental spectrum to provide a detailed understanding of the molecular vibrations.

For complex molecules like dihydropyrimidine derivatives, the vibrational spectra can be intricate due to the coupling of various vibrational modes. mdpi.org Theoretical calculations can help to disentangle these coupled vibrations and assign specific bands to the stretching, bending, and torsional motions of different functional groups. For instance, studies on similar compounds have focused on the stretching vibrations of N-H and C=O bonds. mdpi.org

The accuracy of the calculated frequencies can be improved by applying scaling factors to account for the approximations inherent in the theoretical methods and the effects of the experimental conditions. The potential energy distribution (PED) analysis is also used to provide a quantitative description of the contribution of individual internal coordinates to each normal mode of vibration. nih.gov

Table 2: Illustrative Theoretical vs. Experimental Vibrational Frequencies for a Dihydropyrimidine Derivative

| Vibrational Mode | Theoretical Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

| N-H stretch (asymmetric) | 3450 | 3420 | Stretching of the N3-H bond |

| N-H stretch (symmetric) | 3350 | 3325 | Stretching of the N1-H bond |

| C=O stretch | 1710 | 1695 | Carbonyl group stretching |

| C=C stretch | 1650 | 1640 | Double bond stretching in the ring |

| C-N stretch | 1320 | 1310 | Ring C-N bond stretching |

Note: This table presents hypothetical yet representative data based on findings for related pyrimidine structures to illustrate the correlation between theoretical and experimental vibrational spectroscopy. mdpi.org

Solvent Effects in Theoretical Calculations

The surrounding solvent can significantly influence the properties and reactivity of a molecule. Theoretical calculations can account for these solvent effects using various models, with the Polarizable Continuum Model (PCM) and the Self-Consistent Reaction Field (SCRF) method being widely used. researchgate.net These models simulate the solvent as a continuous dielectric medium that polarizes in response to the solute's charge distribution. researchgate.net

In the context of this compound, considering solvent effects is crucial for accurately predicting its behavior in solution, which is relevant for many of its potential applications. For example, calculations of vibrational frequencies in different solvents, such as chloroform (B151607) (CHCl₃), have shown shifts in the positions of certain bands compared to the gas phase, which can be attributed to the dielectric constant of the solvent. mdpi.org Protic solvents, in particular, can form hydrogen bonds with the amine and imine groups of the dihydropyrimidine ring, further influencing its structure and reactivity. researchgate.net

By incorporating solvent effects into computational models, a more realistic and accurate description of the molecule's properties, including its electronic structure, vibrational spectra, and reactivity, can be achieved. This allows for a better correlation between theoretical predictions and experimental observations in a condensed phase.

Advanced Spectroscopic and Analytical Characterization of 2,3 Dihydropyrimidin 4 Amine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, offering detailed insights into the atomic framework of 2,3-dihydropyrimidin-4-amine derivatives. researchgate.netnih.gov

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for determining the constitution of dihydropyrimidine (B8664642) derivatives. The chemical shifts, coupling constants, and signal multiplicities provide a wealth of information about the electronic environment and connectivity of atoms.

In ¹H NMR spectra of 3,4-dihydropyrimidinone derivatives, a common class of these compounds, the proton on the chiral center (C4) typically appears as a singlet or a doublet in the range of δ 5.2-5.5 ppm. rsc.orgrsc.org The N-H protons of the pyrimidine (B1678525) ring usually give rise to signals in the downfield region, often observed as broad singlets. For instance, in one study, the two N-H protons appeared as singlets at δ 8.81–8.86 and δ 9.48–9.52 ppm. rsc.org Protons of substituents on the aromatic ring and other parts of the molecule appear in their characteristic regions, and their coupling patterns help to confirm their positions. nih.gov

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The carbonyl carbon (C2) of dihydropyrimidinone derivatives typically resonates around δ 153-167 ppm. rsc.orgrsc.orgnih.gov The C4 carbon, the stereocenter, is generally found in the range of δ 55-61 ppm. rsc.orgrsc.org The signals for other carbons, such as C5 and C6, and those of the various substituents, can be assigned based on their chemical shifts and by using two-dimensional NMR techniques. rsc.orgcore.ac.uk

Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for 3,4-Dihydropyrimidin-2(1H)-one Derivatives

| Atom/Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| C4-H | 5.2 - 5.5 | 55 - 61 |

| N1-H / N3-H | 7.5 - 9.6 | - |

| C2=O | - | 153 - 167 |

| C5 | - | 101 - 112 |

| C6 | - | 143 - 163 |

| Substituent CH₃ | 1.8 - 2.5 | 16 - 22 |

| Ester O-CH₂-CH₃ | 4.0 - 4.2 (CH₂) / 1.1 - 1.3 (CH₃) | 58 - 61 (CH₂) / 14 - 15 (CH₃) |

Note: Chemical shifts are dependent on the solvent and the specific nature of the substituents on the dihydropyrimidine core.

To elucidate stereochemistry, Nuclear Overhauser Effect (NOE) experiments are particularly powerful. Techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) and NOE difference spectroscopy can reveal through-space proximity between protons. ipb.ptgbv.de For example, the observation of an NOE correlation between specific protons can help assign the relative disposition of substituents around the chiral center. ipb.pt In some cases, the magnitude of vicinal coupling constants (³J) between protons on the heterocyclic ring can also provide clues about their dihedral angles and, consequently, the stereochemistry. ipb.pt

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. dummies.com Each functional group absorbs infrared radiation at a characteristic frequency, providing a molecular "fingerprint". dummies.comlibretexts.org

For this compound derivatives, the IR spectrum typically displays several key absorption bands. The N-H stretching vibrations of the amine and amide groups are prominent in the region of 3100-3500 cm⁻¹. libretexts.orgpressbooks.pub Primary amines (R-NH₂) often show two bands in this region (one for symmetric and one for asymmetric stretching), while secondary amines (R₂N-H) show a single band. pressbooks.pub The C=O stretching vibration of dihydropyrimidinone derivatives is one of the most intense and easily identifiable absorptions, typically appearing in the range of 1650-1720 cm⁻¹. rsc.orglibretexts.orglibretexts.org Other characteristic bands include C-H stretching of alkyl and aromatic groups (around 2850-3100 cm⁻¹) and C=C stretching of aromatic rings (around 1400-1600 cm⁻¹). ripublication.comvscht.cz

Table 2: Characteristic IR Absorption Frequencies for Dihydropyrimidine Derivatives

| Functional Group | Vibration Type | Characteristic Absorption (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H (Amine/Amide) | Stretch | 3100 - 3500 | Medium - Strong |

| C-H (Aromatic) | Stretch | 3000 - 3100 | Medium |

| C-H (Alkyl) | Stretch | 2850 - 2960 | Medium - Strong |

| C=O (Amide/Urea) | Stretch | 1650 - 1720 | Strong, Sharp |

| C=C (Aromatic) | Stretch | 1400 - 1600 | Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a crucial analytical technique used to determine the molecular weight of a compound and to obtain structural information from its fragmentation patterns. nist.gov High-resolution mass spectrometry (HRMS) can provide the exact molecular formula of the parent ion. rsc.org

In techniques like Electrospray Ionization (ESI), the molecule is often protonated, and the mass spectrometer detects the molecular ion peak, typically as [M+H]⁺ or sodium adduct [M+Na]⁺. nih.govrsc.org This allows for the precise determination of the molecular weight, which serves as a primary confirmation of a successful synthesis.

The fragmentation pattern observed in the mass spectrum provides further structural evidence. The molecule breaks apart in a predictable manner upon ionization, and the resulting fragment ions are detected. The analysis of the mass differences between the parent ion and the fragment ions can help to identify the different components of the molecule and how they are connected. For example, the loss of specific side chains or the characteristic cleavage of the dihydropyrimidine ring can be observed, corroborating the structure determined by NMR. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic and molecular structure of a crystalline compound. wikipedia.org By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to generate a precise 3D model of the electron density within the crystal, revealing the exact positions of atoms, bond lengths, bond angles, and torsional angles. wikipedia.orgmdpi.com

For this compound derivatives, X-ray crystal structures provide unambiguous confirmation of their constitution and stereochemistry. nih.gov The solid-state structure reveals important conformational details, such as the puckering of the dihydropyrimidine ring. nih.govacs.org Furthermore, crystallographic analysis elucidates the intermolecular interactions that govern the crystal packing, such as hydrogen bonding networks involving the N-H and C=O groups, and π-π stacking interactions between aromatic rings. rsc.orgnih.gov These non-covalent interactions are crucial in understanding the supramolecular chemistry of these compounds. nih.gov

Chromatographic Techniques for Purity and Separation

Chromatographic techniques are essential for the purification of synthesized this compound derivatives and for the assessment of their purity. Column chromatography is commonly used for the initial purification of the crude reaction product.

High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique to determine the purity of the final compounds. By using a suitable stationary phase and mobile phase, HPLC can separate the target compound from any remaining starting materials, by-products, or other impurities.

For chiral dihydropyrimidine derivatives, which exist as a mixture of enantiomers, specialized chiral chromatography is required for their separation. nih.gov Chiral stationary phases (CSPs) are used in both analytical and preparative HPLC to resolve the racemic mixture into its individual enantiomers. nih.govnih.gov The separation of enantiomers is critical, as they often exhibit different biological activities. The successful enantiomeric separation of a 1,4-dihydropyrimidine (B1237445) derivative has been achieved using a CHIRALCEL® OD-H column with a mobile phase of isopropyl alcohol and n-hexane. nih.gov

High-Performance Liquid Chromatography (HPLC) Method Development and Validation